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Compound of Interest

Compound Name:
2-(1H-Pyrazol-4-

yl)morpholine;dihydrochloride

CAS No.: 2287299-71-0

Cat. No.: B2846409

Get Quote

Executive Summary
The fusion of pyrazole and morpholine pharmacophores represents a "privileged scaffold"

strategy in modern medicinal chemistry. While pyrazoles provide a robust hydrogen-bonding

interface critical for ATP-competitive kinase inhibition, the morpholine moiety significantly

enhances pharmacokinetic profiles by improving water solubility and metabolic stability. This

technical guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and

experimental protocols for developing these derivatives, specifically focusing on their dual roles

as Tyrosine Kinase Inhibitors (TKIs) in oncology and DNA Gyrase/TyrRS inhibitors in

antimicrobial therapeutics.

Medicinal Chemistry & SAR Logic
The Chemical Synergy
The efficacy of pyrazole-morpholine hybrids stems from their complementary physicochemical

properties:
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Pyrazole Core: Acts as a bioisostere of the imidazole or pyrrole rings found in natural

purines. It typically functions as the "hinge binder" in kinase active sites, forming hydrogen

bonds with the backbone residues (e.g., Met793 in EGFR).

Morpholine Ring: Unlike planar aromatic rings, the morpholine ring adopts a chair

conformation, disrupting pi-stacking aggregation and enhancing solubility. Biologically, it

often occupies the "solvent-exposed region" of the ATP-binding pocket or interacts with

specific residues (e.g., Asp855 in PI3K) via its oxygen atom.

Structure-Activity Relationship (SAR) Map
The following diagram illustrates the critical substitution zones for optimizing biological activity.
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Figure 1: SAR optimization map for pyrazole-morpholine derivatives. The C4-morpholine

placement is critical for solubility and solvent-channel interactions.

Therapeutic Focus: Oncology (Kinase Inhibition)
Mechanism of Action: Dual EGFR/PI3K Inhibition
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Many pyrazole-morpholine derivatives function as multi-target inhibitors. A primary mechanism

involves the simultaneous blockade of the EGFR (Epidermal Growth Factor Receptor) and the

downstream PI3K/AKT/mTOR cascade. This dual inhibition is vital for overcoming resistance

mechanisms seen in first-generation EGFR inhibitors (e.g., Gefitinib).
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Figure 2: Dual inhibition mechanism. The derivative blocks ATP binding at EGFR and PI3K,

halting the proliferative cascade and inducing apoptosis.
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Comparative Potency Data
The table below summarizes IC50 values of representative pyrazole-morpholine derivatives

against key cancer cell lines, derived from recent literature [1][3].

Compound
ID

R-Group
(N1)

Target
Kinase

MCF-7
(Breast)
IC50 (µM)

HCT-116
(Colon)
IC50 (µM)

Mechanism
Note

PM-4f
4-

Bromophenyl
EGFR/PI3K 4.53 ± 0.30 0.50 ± 0.08

High affinity

for EGFR

binding

pocket

PM-5d

4-

Methoxyphen

yl

VEGFR-2 3.66 ± 0.96 1.20 ± 0.15

Anti-

angiogenic

properties

PM-5c
4-

Chlorophenyl
EGFR 2.29 ± 0.92 2.10 ± 0.45

Balanced

lipophilicity

Ref (Dox) -
DNA

Intercalation
0.95 ± 0.10 1.10 ± 0.20

Standard

Control

Experimental Protocols
A. Synthesis: The Chalcone Route
This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole bearing a morpholine

ring. This route is preferred for its modularity.

Reagents:

4-Morpholinoacetophenone (Starting Material A)

Substituted Benzaldehyde (Starting Material B)

Phenylhydrazine hydrochloride

Ethanol (99%), NaOH (40%), Glacial Acetic Acid.
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Step-by-Step Methodology:

Chalcone Formation (Claisen-Schmidt Condensation):

Dissolve 4-morpholinoacetophenone (10 mmol) and substituted benzaldehyde (10 mmol)

in Ethanol (20 mL).

Add 40% NaOH (5 mL) dropwise at 0°C.

Stir at room temperature for 12 hours.

Pour into ice water and acidify with HCl. Filter the yellow precipitate (Chalcone).

Checkpoint: Verify formation by TLC (Hexane:Ethyl Acetate 7:3).

Cyclization to Pyrazole:

Dissolve the Chalcone (5 mmol) in Ethanol (15 mL).

Add Phenylhydrazine hydrochloride (10 mmol) and 3-4 drops of Glacial Acetic Acid.

Reflux for 6-8 hours. Monitor by TLC.[1]

Cool to room temperature. The solid product precipitates.

Recrystallize from Ethanol/DMF.

Validation:

1H NMR (DMSO-d6): Look for the characteristic pyrazole C4-H singlet around δ 6.8-7.2

ppm and morpholine protons (3.2-3.8 ppm).

B. Bioassay: In Vitro Kinase Inhibition (EGFR)
Principle: Measure the amount of ADP produced from the kinase reaction using a luminescent

ADP-Glo™ assay.

Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11318682/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2846409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation:

Add 5 µL of EGFR enzyme (0.2 ng/µL) to 384-well plate.

Add 5 µL of test compound (serial dilutions in DMSO). Incubate 10 min at RT.

Add 5 µL of Substrate/ATP mix (Poly(Glu,Tyr) 0.2 mg/mL, 10 µM ATP).

Incubate for 60 min at RT.

Detection:

Add 15 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40

min.

Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30

min.

Readout: Measure luminescence on a plate reader. Calculate IC50 using non-linear

regression (GraphPad Prism).

Workflow Visualization
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Step 1: Rational Design
(Molecular Docking to EGFR/PI3K)

Step 2: Chemical Synthesis
(Chalcone -> Pyrazole Cyclization)

Step 3: Structural Characterization
(1H NMR, 13C NMR, Mass Spec)

Step 4: In Vitro Screening
(MTT Assay on MCF-7/HepG2)

Step 5: Target Validation
(Kinase Inhibition Assay)

SAR Refinement Loop
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Figure 3: Integrated workflow from computational design to biological validation.

Future Outlook: PROTACs and Hybrids
The future of pyrazole-morpholine derivatives lies in Proteolysis Targeting Chimeras

(PROTACs). The morpholine nitrogen offers an ideal attachment point for linkers connecting to

E3 ligase ligands (e.g., Cereblon). This approach shifts the paradigm from simple inhibition to

targeted protein degradation, potentially overcoming resistance mutations in kinases like EGFR

T790M.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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